(2E)-4-fluorobut-2-en-1-amine hydrochloride
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Overview
Description
(2E)-4-fluorobut-2-en-1-amine hydrochloride is a chemical compound with a molecular formula of C4H8ClFN It is a derivative of butenylamine, where a fluorine atom is substituted at the fourth position of the butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-fluorobut-2-en-1-amine hydrochloride typically involves the fluorination of butenylamine derivatives. One common method is the reaction of 4-chlorobut-2-en-1-amine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-fluorobut-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amine groups (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 4-fluorobut-2-en-1-one.
Reduction: Formation of 4-fluorobut-2-en-1-amine.
Substitution: Formation of substituted derivatives like 4-hydroxybut-2-en-1-amine.
Scientific Research Applications
(2E)-4-fluorobut-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-4-fluorobut-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
4-chlorobut-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
4-bromobut-2-en-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
4-iodobut-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(2E)-4-fluorobut-2-en-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-4-fluorobut-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQSOUYWFLQYDA-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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